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Compound of Interest

Compound Name: 2-Amino-1-thiazol-2-yl-ethanone
CAS No.: 153720-01-5
Cat. No.: B584958
Get Quote
. J

Introduction & Compound Profile

2-Amino-1-(thiazol-2-yl)ethanone (also known as

-aminoacetylthiazole) is a high-value, bifunctional building block in medicinal chemistry. It
serves as a critical "linchpin® scaffold for synthesizing fused or linked bi-heterocyclic systems,
particularly thiazolyl-imidazoles, thiazolyl-pyrazines, and thiazolyl-pyrroles.

Due to the high reactivity of the free

-amino ketone moiety (which is prone to rapid self-condensation into pyrazines), this compound
Is almost exclusively handled and stored as its hydrochloride (HCI) or hydrobromide (HBr) salt.

Chemical Profile
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Property Specification

IUPAC Name 2-Amino-1-(1,3-thiazol-2-yl)ethanone

Common Name -Aminoacetylthiazole

CAS Registry Not widely listed as free base; see HCI salt

C
H
Molecular Formula

N

OS (Free base)

SO N | 24 )| Y 5 1| S0 A | e ey
Nucleophilic Primary Amine: Ready for

Key Functionality condensation/acylation.2. Electrophilic Ketone:
Susceptible to nucleophilic attack.3. Thiazole
Ring: Stable electron-withdrawing heteroaryl

substituent.

Unstable as free base (dimerizes). Store as HCI

Stability
salt at -20°C under Ar.

Preparation & Handling (In Situ Generation)

Since the free base is unstable, the standard protocol involves generating the salt from 2-
acetylthiazole via bromination and the Delépine reaction.

Protocol A: Synthesis of 2-Amino-1-(thiazol-2-
yl)ethanone HCI

Objective: Generate the stable hydrochloride salt for downstream synthesis.
Reagents:

o 2-Acetylthiazole (1.0 eq)
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e Bromine (Br

) or Phenyltrimethylammonium tribromide (PTAB) (1.0 eq)

e Hexamethylenetetramine (HMTA) (1.1 eq)

o Ethanol (EtOH), Conc. HCI

Step-by-Step Workflow:

e Bromination: Dissolve 2-acetylthiazole in acetic acid/HBr. Add Br

dropwise at 0°C. Stir at RT for 2 hours. Quench with ice water, extract with DCM, and dry to
obtain 2-bromo-1-(thiazol-2-yl)ethanone.

e Delépine Reaction: Dissolve the bromo-ketone in CHCI

. Add HMTA (1.1 eq) and stir at RT for 4 hours to precipitate the quaternary hexaminium salt.
Filter the white solid.

e Hydrolysis: Suspend the salt in Ethanol/Conc. HCI (5:1 ratio). Reflux for 2 hours.

« |solation: Cool to 0°C. The target 2-amino-1-(thiazol-2-yl)ethanone hydrochloride precipitates
as a crystalline solid. Filter, wash with cold ether, and dry under vacuum.

Core Applications in Heterocyclic Synthesis[6][10]
Application 1: Synthesis of Thiazolyl-Imidazoles
(Marckwald-Type)

This is the primary application. The

-amino ketone reacts with isothiocyanates or cyanamides to form imidazole rings linked to the
thiazole, a scaffold seen in kinase inhibitors (e.g., p38 MAP kinase).

Mechanism: Condensation of the amine with the electrophilic carbon of the isothiocyanate,
followed by cyclization onto the ketone.

Protocol B: Synthesis of 2-Mercapto-4-(thiazol-2-yl)imidazole
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» Reagents: Amino-ketone HCI (1.0 eq), Potassium Thiocyanate (KSCN) (1.5 eq), Acetic Acid
(ACOH).

e Procedure:

Dissolve amino-ketone HCI in AcOH.

o

Add KSCN and reflux for 1-2 hours.

[¢]

o

Observation: The reaction mixture typically turns yellow/orange.

[e]

Cool to RT and pour into ice water. Neutralize with NaHCO

to pH 8.

o

Workup: The thiol/thione product precipitates. Filter and recrystallize from EtOH.

» Derivatization: The resulting thiol group can be desulfurized (Raney Ni) or alkylated (Mel) to
yield diverse 4-(thiazol-2-yl)imidazoles.

Application 2: Synthesis of Thiazolyl-Pyrazines (Self-
Condensation)

If the free base is generated without a trapping agent, it dimerizes to form a dihydropyrazine,
which oxidizes to a pyrazine. This is a rapid route to symmetrical bi-heterocycles.

Protocol C: Dimerization to 2,5-Di(thiazol-2-yl)pyrazine

» Reagents: Amino-ketone HCI (1.0 eq), NaOH (2.0 eq), Methanol, Air/O

e Procedure:
o Dissolve the salt in MeOH.
o Add aqueous NaOH dropwise to generate the free amine in situ.

o Stir vigorously open to air for 12 hours (oxidative aromatization).
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o Purification: Evaporate solvent and extract with EtOAc. Purify via silica column
chromatography (DCM/MeOH).

Application 3: Synthesis of Thiazolyl-Pyrroles (Knorr
Reaction)

Condensation with 1,3-dicarbonyls (e.g., ethyl acetoacetate) yields pyrroles substituted with the
thiazole ring.

Protocol D: Paal-Knorr Type Cyclization

» Reagents: Amino-ketone HCI (1.0 eq), 1,3-Diketone (e.g., 2,4-pentanedione) (1.1 eq),
NaOAc (2.0 eq), AcOH.

e Procedure:
o Mix reagents in glacial acetic acid.
o Reflux for 3-4 hours.
o Pour into water; the pyrrole product usually precipitates or requires extraction.

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent pathways available from the 2-amino-1-(thiazol-
2-yl)ethanone scaffold.

Thiazolyl-Imidazole
(via KSCN/Cyanamide)

1. HMTA
2. HCI/EtOH (Delépine]

2-Amino-1-(thiazol-2-yl)
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Thiazolyl-Pyrazine
(via Dimerization)
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(via 1,3-Dicarbonyls)
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Caption: Divergent synthesis pathways starting from 2-acetylthiazole to generate the amino-

ketone salt, leading to three distinct heterocyclic scaffolds.

Critical Troubleshooting & Optimization

Issue

Probable Cause

Solution

Low Yield in Salt Formation

Incomplete hydrolysis of

hexaminium salt.

Extend reflux time in
HCI/EtOH; ensure pH < 1.

Formation of Pyrazine Impurity

Free base generated too fast

in absence of electrophile.

Always add the electrophile
(KSCN, Diketone) before
adding the base to release the

amine.

Dark/Tarred Reaction Mix

Polymerization of free amino
ketone.

Maintain low temperature
(0°C) during neutralization;
work under inert atmosphere
(N

[Ar).

Solubility Issues

Thiazole ring polarity.

Use DMF or DMACc for
reactions requiring higher

temperatures if EtOH falils.

References

e Synthesis of 2-aminothiazole derivatives:Der Pharma Chemica, 2013, 5(2):181-184.[3]

e Reactivity of alpha-aminoketones (General):Journal of Organic Chemistry, "Synthesis of
Imidazoles via Marckwald Reaction". (Standard Text Reference).

» Delépine Reaction Protocol:Organic Syntheses, Coll. Vol. 5, p. 121 (1973). (Standard
Protocol for alpha-amino ketone synthesis).

e Thiazole-Imidazole Scaffolds in Drug Discovery:Molecules, 2020, 25(3), 656.

e Pyrazine formation from amino ketones:Journal of Heterocyclic Chemistry, "Dimeriz

© 2026 BenchChem. All rights reserved.

6/8

Tech Support


https://www.derpharmachemica.com/pharma-chemica/synthesis-of-novel-2amino-thiazole-derivatives.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b584958?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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